molecular formula C10H12Cl2N2S B6214838 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride CAS No. 2728328-49-0

4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride

Cat. No.: B6214838
CAS No.: 2728328-49-0
M. Wt: 263.19 g/mol
InChI Key: UCRDRWRELLDJPN-UHFFFAOYSA-N
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Description

4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride typically involves the reaction of 4-[(1,3-thiazol-2-yl)methyl]aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Crystallization or recrystallization

    Drying: Vacuum drying to remove residual solvents

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst

    Substitution: Halogenating agents like bromine or chlorine

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA

    Pathways Involved: Inhibition of enzyme activity, blocking of receptor sites, and interference with DNA replication

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1,3-thiazol-4-yl)aniline
  • 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile

Uniqueness

4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride involves the reaction of 2-aminothiazole with formaldehyde to form 2-(hydroxymethyl)thiazole, which is then reacted with aniline to form 4-[(1,3-thiazol-2-yl)methyl]aniline. The final step involves the reaction of 4-[(1,3-thiazol-2-yl)methyl]aniline with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminothiazole", "formaldehyde", "aniline", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminothiazole with formaldehyde in the presence of a base such as sodium hydroxide to form 2-(hydroxymethyl)thiazole.", "Step 2: Reaction of 2-(hydroxymethyl)thiazole with aniline in the presence of a catalyst such as hydrochloric acid to form 4-[(1,3-thiazol-2-yl)methyl]aniline.", "Step 3: Reaction of 4-[(1,3-thiazol-2-yl)methyl]aniline with hydrochloric acid to form the dihydrochloride salt." ] }

CAS No.

2728328-49-0

Molecular Formula

C10H12Cl2N2S

Molecular Weight

263.19 g/mol

IUPAC Name

4-(1,3-thiazol-2-ylmethyl)aniline;dihydrochloride

InChI

InChI=1S/C10H10N2S.2ClH/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;;/h1-6H,7,11H2;2*1H

InChI Key

UCRDRWRELLDJPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=CS2)N.Cl.Cl

Purity

95

Origin of Product

United States

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